5-(Butylamino)-1,3,4-oxadiazole-2-carboxylic acid
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Overview
Description
5-(Butylamino)-1,3,4-oxadiazole-2-carboxylic acid is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Butylamino)-1,3,4-oxadiazole-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of butylamine with a suitable carboxylic acid derivative, such as an ester or an acid chloride, in the presence of a dehydrating agent. The reaction conditions often include heating and the use of a solvent like toluene or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve crystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-(Butylamino)-1,3,4-oxadiazole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted oxadiazoles depending on the reagents used.
Scientific Research Applications
5-(Butylamino)-1,3,4-oxadiazole-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-(Butylamino)-1,3,4-oxadiazole-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the compound’s structure allows it to form hydrogen bonds and other interactions with target molecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- 5-(Methylamino)-1,3,4-oxadiazole-2-carboxylic acid
- 5-(Ethylamino)-1,3,4-oxadiazole-2-carboxylic acid
- 5-(Propylamino)-1,3,4-oxadiazole-2-carboxylic acid
Uniqueness
5-(Butylamino)-1,3,4-oxadiazole-2-carboxylic acid is unique due to the presence of the butylamino group, which can influence its chemical reactivity and biological activity. The length and hydrophobicity of the butyl group can affect the compound’s solubility, membrane permeability, and interaction with biological targets, making it distinct from its shorter-chain analogs.
Properties
CAS No. |
76368-98-4 |
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Molecular Formula |
C7H11N3O3 |
Molecular Weight |
185.18 g/mol |
IUPAC Name |
5-(butylamino)-1,3,4-oxadiazole-2-carboxylic acid |
InChI |
InChI=1S/C7H11N3O3/c1-2-3-4-8-7-10-9-5(13-7)6(11)12/h2-4H2,1H3,(H,8,10)(H,11,12) |
InChI Key |
HHWIHUXTDCDMIS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=NN=C(O1)C(=O)O |
Origin of Product |
United States |
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